molecular formula C22H21N3O B1203862 2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL

2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL

Cat. No.: B1203862
M. Wt: 343.4 g/mol
InChI Key: DNRQRIUQDVKUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    N-Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Aminomethylation: The benzylated benzimidazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Phenol Introduction: Finally, the phenol group is introduced through a nucleophilic substitution reaction using a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-Benzyl-2-methyl-1H-1,3-benzodiazol-5-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-[[(1-benzyl-2-methylbenzimidazol-5-yl)amino]methyl]phenol

InChI

InChI=1S/C22H21N3O/c1-16-24-20-13-19(23-14-18-9-5-6-10-22(18)26)11-12-21(20)25(16)15-17-7-3-2-4-8-17/h2-13,23,26H,14-15H2,1H3

InChI Key

DNRQRIUQDVKUPF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=CC=C4O

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=CC=C4O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL
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2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL
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2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL
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2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL
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2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL
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2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL

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